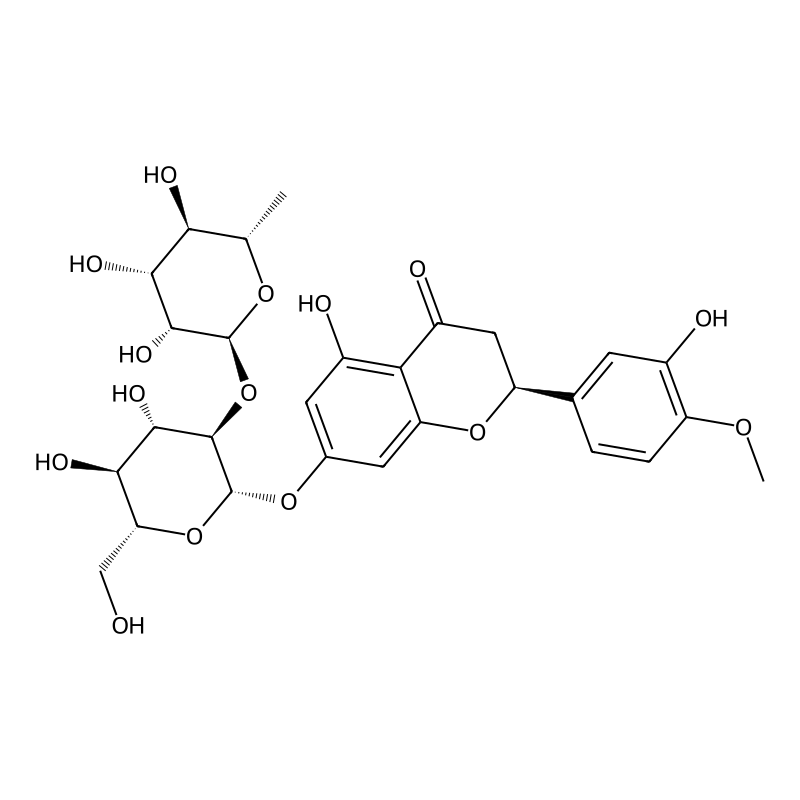

Neohesperidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neohesperidin is a naturally occurring flavanone-7-O-neohesperidoside primarily extracted from bitter orange (Citrus aurantium). In industrial and laboratory procurement, it serves as the critical precursor for the commercial synthesis of the high-intensity artificial sweetener neohesperidin dihydrochalcone (NHDC) and functions as a standardized bittering agent for sensory and formulation research [1]. Unlike closely related rutinoside isomers, neohesperidin features a specific 1->2 rhamnosyl-glucose linkage that dictates its unique sensory profile and downstream hydrogenation reactivity, making it an essential, non-substitutable raw material in the food additive and pharmaceutical formulation sectors.

Substituting hesperidin for neohesperidin is chemically and commercially unviable for sweetener production. While both are citrus flavanones, the alkaline hydrogenation of hesperidin yields a completely tasteless dihydrochalcone, whereas neohesperidin yields NHDC, a regulated sweetener 1500–1800 times sweeter than sucrose [1]. Furthermore, in sensory and taste-masking applications, hesperidin is essentially tasteless, failing to replicate neohesperidin's distinct bitterness threshold of 0.5 mmol/L [2]. Naringin, another bitter flavanone, yields a dihydrochalcone that is only 300 times sweeter than sucrose, making neohesperidin the exclusive, non-substitutable precursor for manufacturing maximum-intensity NHDC [1].

Precursor Specificity for High-Intensity Sweetener Synthesis

Neohesperidin is the required starting material for synthesizing Neohesperidin Dihydrochalcone (NHDC). When subjected to alkaline hydrogenation, neohesperidin yields NHDC, which exhibits a sweetness 1500–1800 times that of sucrose [1]. In contrast, the direct hydrogenation of the isomer hesperidin yields a tasteless dihydrochalcone, and naringin yields naringin dihydrochalcone (NDC), which is only 300 times sweeter than sucrose [1]. Recent biotransformation workflows utilizing yeast-mediated hydrogenation achieve over 83% conversion yields of NHDC directly from neohesperidin[2].

| Evidence Dimension | Sweetness multiplier of downstream hydrogenated product |

| Target Compound Data | Neohesperidin yields NHDC (1500–1800x sweeter than sucrose) |

| Comparator Or Baseline | Naringin yields NDC (~300x sweeter); Hesperidin yields a tasteless dihydrochalcone |

| Quantified Difference | 5-to-6-fold higher sweetness intensity versus naringin-derived products; absolute functional divergence from hesperidin |

| Conditions | Alkaline hydrogenation or yeast-mediated biocatalysis |

Procurement of neohesperidin is strictly required for the commercial production of NHDC, as structural analogs fail to yield the high-intensity sweetener profile.

Distinct Sensory Profile and Bitterness Threshold

The glycosidic linkage in neohesperidin (neohesperidose) confers a strong bitter taste, distinguishing it from its rutinoside isomer, hesperidin. Quantitative sensory analysis establishes the bitterness threshold of neohesperidin at 0.5 mmol/L, whereas hesperidin is completely tasteless [1]. Compared to naringin, which has a lower bitterness threshold of 0.17 mmol/L, neohesperidin provides a milder but distinct bitter baseline for receptor studies[1].

| Evidence Dimension | Bitterness perception threshold |

| Target Compound Data | 0.5 mmol/L |

| Comparator Or Baseline | Hesperidin (Tasteless); Naringin (0.17 mmol/L) |

| Quantified Difference | Neohesperidin is bitter (unlike hesperidin) and ~3x less bitter than naringin at threshold |

| Conditions | Aqueous sensory evaluation |

Formulators must select neohesperidin over hesperidin when a controlled bittering agent or a baseline compound for taste-masking assays is required.

Aqueous Processability and Bioreactor Accumulation

The structural differences between neohesperidin and hesperidin significantly impact their physical handling and processability. Hesperidin is notoriously poorly soluble in water (less than 20 mg/L), forming complex crystals that hinder extraction and direct formulation [1]. Neohesperidin exhibits superior processability in biocatalytic aqueous systems, allowing for high-concentration processing. For instance, engineered fermentation systems have successfully accumulated neohesperidin at titers up to 28.52 g/L without the severe precipitation bottlenecks associated with hesperidin [2].

| Evidence Dimension | Aqueous processability and target concentration limits |

| Target Compound Data | Processable at high concentrations (e.g., >25 g/L accumulation in engineered bioreactors) |

| Comparator Or Baseline | Hesperidin (Water solubility < 20 mg/L) |

| Quantified Difference | Orders of magnitude higher practical working concentrations in biocatalytic workflows |

| Conditions | Aqueous and hydroalcoholic processing environments |

Neohesperidin's superior handling characteristics in aqueous environments reduce solvent overhead and prevent precipitation bottlenecks during manufacturing scale-up.

Commercial Synthesis of Neohesperidin Dihydrochalcone (NHDC)

Neohesperidin is the indispensable precursor for both chemical and yeast-mediated biocatalytic synthesis of NHDC, a high-value, low-calorie sweetener and flavor enhancer used globally in food and pharmaceutical formulations [1].

Taste-Masking and Sensory Receptor Assays

Due to its defined bitterness threshold (0.5 mmol/L), neohesperidin is utilized as a standard bitter compound in formulation research to evaluate the efficacy of bitterness-suppressing agents, distinct from the tasteless hesperidin [2].

Biocatalysis and Green Chemistry Workflows

Neohesperidin serves as a primary substrate for developing and validating novel enzymatic debittering processes and whole-cell biocatalytic hydrogenation platforms aimed at valorizing citrus waste streams into high-value additives [1].

References

- [1] Microbial-Driven Synthesis and Hydrolysis of Neohesperidin Dihydrochalcone: Biotransformation Process and Feasibility Investigation. J Agric Food Chem. 2024.

- [2] Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances: a symphony of bitter–sweet. Food Quality and Safety, Volume 7, 2023.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Wu H, Liu Y, Chen X, Zhu D, Ma J, Yan Y, Si M, Li X, Sun C, Yang B, He Q, Chen K. Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. Pharmacology. 2017;100(3-4):115-126. doi: 10.1159/000452492. Epub 2017 May 30. PubMed PMID: 28554169.

3: Tan Z, Cheng J, Liu Q, Zhou L, Kenny J, Wang T, Lin X, Yuan J, Quinn JMW, Tickner J, Hong G, Qin A, Zhao J, Xu J. Neohesperidin suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice. Mol Cell Endocrinol. 2017 Jan 5;439:369-378. doi: 10.1016/j.mce.2016.09.026. Epub 2016 Sep 21. PubMed PMID: 27664516.

4: Xia X, Fu J, Song X, Shi Q, Su C, Song E, Song Y. Neohesperidin dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts. Free Radic Biol Med. 2015 Dec;89:522-32. doi: 10.1016/j.freeradbiomed.2015.08.023. Epub 2015 Oct 8. PubMed PMID: 26453923.

5: Shi Q, Song X, Fu J, Su C, Xia X, Song E, Song Y. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int Immunopharmacol. 2015 Dec;29(2):722-729. doi: 10.1016/j.intimp.2015.09.003. Epub 2015 Sep 9. PubMed PMID: 26362205.

6: Su C, Xia X, Shi Q, Song X, Fu J, Xiao C, Chen H, Lu B, Sun Z, Wu S, Yang S, Li X, Ye X, Song E, Song Y. Neohesperidin Dihydrochalcone versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. J Agric Food Chem. 2015 Jun 10;63(22):5468-75. doi: 10.1021/acs.jafc.5b01750. Epub 2015 May 28. PubMed PMID: 25978654.

7: Ho SL, Poon CY, Lin C, Yan T, Kwong DW, Yung KK, Wong MS, Bian Z, Li HW. Inhibition of β-amyloid Aggregation By Albiflorin, Aloeemodin And Neohesperidin And Their Neuroprotective Effect On Primary Hippocampal Cells Against β-amyloid Induced Toxicity. Curr Alzheimer Res. 2015;12(5):424-33. PubMed PMID: 25938872.

8: Kashani-Amin E, Ebrahim-Habibi A, Larijani B, Moosavi-Movahedi AA. Effect of neohesperidin dihydrochalcone on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes. J Mol Recognit. 2015 Oct;28(10):605-13. doi: 10.1002/jmr.2473. Epub 2015 Mar 25. PubMed PMID: 25808616.

9: Jia S, Hu Y, Zhang W, Zhao X, Chen Y, Sun C, Li X, Chen K. Hypoglycemic and hypolipidemic effects of neohesperidin derived from Citrus aurantium L. in diabetic KK-A(y) mice. Food Funct. 2015 Mar;6(3):878-86. doi: 10.1039/c4fo00993b. PubMed PMID: 25620042.

10: Gong N, Zhang B, Yang D, Gao Z, Du G, Lu Y. Development of new reference material neohesperidin for quality control of dietary supplements. J Sci Food Agric. 2015 Jul;95(9):1885-91. doi: 10.1002/jsfa.6893. Epub 2014 Oct 6. PubMed PMID: 25170574.

11: Hamdan DI, Mahmoud MF, Wink M, El-Shazly AM. Effect of hesperidin and neohesperidin from bittersweet orange (Citrus aurantium var. bigaradia) peel on indomethacin-induced peptic ulcers in rats. Environ Toxicol Pharmacol. 2014 May;37(3):907-15. doi: 10.1016/j.etap.2014.03.006. Epub 2014 Mar 15. PubMed PMID: 24691249.

12: Hu L, Li L, Xu D, Xia X, Pi R, Xu D, Wang W, Du H, Song E, Song Y. Protective effects of neohesperidin dihydrochalcone against carbon tetrachloride-induced oxidative damage in vivo and in vitro. Chem Biol Interact. 2014 Apr 25;213:51-9. doi: 10.1016/j.cbi.2014.02.003. Epub 2014 Feb 14. PubMed PMID: 24530446.

13: Wang X, Pan Y, Jianshe M, Shi S, Zheng X, Xiang Z. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats. Xenobiotica. 2014 Jun;44(6):555-61. doi: 10.3109/00498254.2013.861950. Epub 2013 Nov 25. PubMed PMID: 24274324.

14: Wang JJ, Cui P. Neohesperidin attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. J Asian Nat Prod Res. 2013 Sep;15(9):1023-37. doi: 10.1080/10286020.2013.827176. Epub 2013 Aug 16. PubMed PMID: 23952707.

15: Kashani-Amin E, Larijani B, Ebrahim-Habibi A. Neohesperidin dihydrochalcone: presentation of a small molecule activator of mammalian alpha-amylase as an allosteric effector. FEBS Lett. 2013 Mar 18;587(6):652-8. doi: 10.1016/j.febslet.2013.01.022. Epub 2013 Feb 1. PubMed PMID: 23376024.

16: Xu F, Zang J, Chen D, Zhang T, Zhan H, Lu M, Zhuge H. Neohesperidin induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. Nat Prod Commun. 2012 Nov;7(11):1475-8. PubMed PMID: 23285810.

17: Zhang J, Sun C, Yan Y, Chen Q, Luo F, Zhu X, Li X, Chen K. Purification of naringin and neohesperidin from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells. Food Chem. 2012 Dec 1;135(3):1471-8. doi: 10.1016/j.foodchem.2012.06.004. Epub 2012 Jun 13. PubMed PMID: 22953882.

18: Zhang J, Zhu X, Luo F, Sun C, Huang J, Li X, Chen K. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography. J Sep Sci. 2012 Jan;35(1):128-36. doi: 10.1002/jssc.201100695. Epub 2011 Nov 21. PubMed PMID: 22102373.

19: Tong L, Zhou D, Gao J, Zhu Y, Sun H, Bi K. Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry. J Pharm Biomed Anal. 2012 Jan 25;58:58-64. doi: 10.1016/j.jpba.2011.05.001. Epub 2011 May 11. PubMed PMID: 22018980.

20: Lee JH, Lee SH, Kim YS, Jeong CS. Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytother Res. 2009 Dec;23(12):1748-53. doi: 10.1002/ptr.2840. PubMed PMID: 19367677.

Explore Compound Types